In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-fluoroaniline (CAS No. 1280786-90-4)
In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-fluoroaniline (CAS No. 1280786-90-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethoxy-5-fluoroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and its potential applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-ethoxy-5-fluoroaniline is presented in the table below. This data is compiled from various chemical supplier catalogs.[1][2]
| Property | Value | Reference |
| CAS Number | 1280786-90-4 | [1] |
| Molecular Formula | C₈H₉BrFNO | [2] |
| Molecular Weight | 234.07 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | CCOC1=C(C=C(C=C1Br)N)F | [2] |
| InChI | 1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | [2] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline.
Experimental Protocol (Hypothetical)
Step 1: Acetylation of 4-Ethoxy-3-fluoroaniline
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To a stirred solution of 4-ethoxy-3-fluoroaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield N-(4-ethoxy-3-fluorophenyl)acetamide, which can be used in the next step without further purification.
Step 2: Bromination of N-(4-Ethoxy-3-fluorophenyl)acetamide
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Dissolve the acetamide from the previous step in a suitable solvent such as acetonitrile or a chlorinated solvent.
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Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0-5 °C.
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Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, and wash the organic layer with water and brine.
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Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(3-bromo-4-ethoxy-5-fluorophenyl)acetamide.
Step 3: Hydrolysis to 3-Bromo-4-ethoxy-5-fluoroaniline
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To the crude product from the previous step, add a solution of hydrochloric acid in ethanol or an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the deprotection by TLC.
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After cooling to room temperature, neutralize the reaction mixture.
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Extract the final product, 3-Bromo-4-ethoxy-5-fluoroaniline, with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the pure 3-Bromo-4-ethoxy-5-fluoroaniline.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in 3-Bromo-4-ethoxy-5-fluoroaniline offers distinct advantages in drug design:
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Fluorine: The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule.
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Bromine: The bromine atom serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
This compound is a valuable precursor for the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies. While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in numerous investigational compounds.
Utility in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atom in 3-Bromo-4-ethoxy-5-fluoroaniline makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[4][5][6][7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.
General Experimental Protocol for Suzuki-Miyaura Coupling
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In a reaction vessel, combine 3-Bromo-4-ethoxy-5-fluoroaniline (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
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Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
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Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the resulting biaryl product by column chromatography or recrystallization.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of 3-Bromo-4-ethoxy-5-fluoroaniline or its direct derivatives. As a synthetic intermediate, its biological profile is largely dependent on the final molecule it is incorporated into. Researchers are encouraged to perform biological screening of novel compounds synthesized from this building block to explore their potential therapeutic applications. The introduction of this moiety into known pharmacophores could modulate their activity in various signaling pathways, but this remains an area for future investigation.
Conclusion
3-Bromo-4-ethoxy-5-fluoroaniline is a promising chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. Its trifunctional nature allows for diverse chemical modifications, with the bromine atom being particularly amenable to palladium-catalyzed cross-coupling reactions. While detailed studies on its synthesis and applications are still emerging, the foundational knowledge of similar compounds suggests that it will be a valuable tool for chemists and researchers. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully unlock its potential.
References
- 1. 3-Bromo-4-ethoxy-5-fluoroaniline | 1280786-90-4 [m.chemicalbook.com]
- 2. 3-Bromo-4-ethoxy-5-fluoroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
